molecular formula C15H14FNO4S B2783116 2-(Acetylamino)phenyl 4-fluoro-3-methylbenzenesulfonate CAS No. 1018054-91-5

2-(Acetylamino)phenyl 4-fluoro-3-methylbenzenesulfonate

Cat. No.: B2783116
CAS No.: 1018054-91-5
M. Wt: 323.34
InChI Key: AORUGRGBNYZKIO-UHFFFAOYSA-N
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Description

2-(Acetylamino)phenyl 4-fluoro-3-methylbenzenesulfonate is a chemical compound with the molecular formula C15H14FNO4S and a molecular weight of 323.34 g/mol. This compound is characterized by the presence of an acetylamino group attached to a phenyl ring, which is further substituted with a 4-fluoro-3-methylbenzenesulfonate group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Acetylamino)phenyl 4-fluoro-3-methylbenzenesulfonate typically involves the following steps:

    Sulfonation: The addition of the 4-fluoro-3-methylbenzenesulfonate group.

The reaction conditions for these steps often involve the use of specific catalysts and solvents to ensure high yield and purity of the final product. For example, the acetylation step may require acetic anhydride and a base such as pyridine, while the sulfonation step may involve the use of sulfur trioxide or chlorosulfonic acid .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and reduce costs. The use of automated systems for monitoring and controlling reaction parameters is also common to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-(Acetylamino)phenyl 4-fluoro-3-methylbenzenesulfonate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the removal of specific functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols .

Scientific Research Applications

2-(Acetylamino)phenyl 4-fluoro-3-methylbenzenesulfonate has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in the study of enzyme interactions and protein modifications.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(Acetylamino)phenyl 4-fluoro-3-methylbenzenesulfonate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological processes. The exact pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Acetylamino)phenyl 4-fluorobenzenesulfonate
  • 2-(Acetylamino)phenyl 3-methylbenzenesulfonate
  • 2-(Amino)phenyl 4-fluoro-3-methylbenzenesulfonate

Uniqueness

2-(Acetylamino)phenyl 4-fluoro-3-methylbenzenesulfonate is unique due to the combination of its functional groups, which confer specific chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

IUPAC Name

(2-acetamidophenyl) 4-fluoro-3-methylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FNO4S/c1-10-9-12(7-8-13(10)16)22(19,20)21-15-6-4-3-5-14(15)17-11(2)18/h3-9H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AORUGRGBNYZKIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)OC2=CC=CC=C2NC(=O)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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